N-[3-(1-Azepanyl)propyl]acrylamide
Description
N-[3-(1-Azepanyl)propyl]acrylamide is a synthetic acrylamide derivative featuring a seven-membered azepane ring attached via a three-carbon propyl linker to the acrylamide group. The azepanyl group distinguishes this compound from others by introducing a larger, more flexible cyclic amine, which may influence solubility, thermal responsiveness, and intermolecular interactions .
Properties
Molecular Formula |
C12H22N2O |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
N-[3-(azepan-1-yl)propyl]prop-2-enamide |
InChI |
InChI=1S/C12H22N2O/c1-2-12(15)13-8-7-11-14-9-5-3-4-6-10-14/h2H,1,3-11H2,(H,13,15) |
InChI Key |
XFCWPOSAGXJBHL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCCCN1CCCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-Azepanyl)propyl]acrylamide typically involves the reaction of 3-(1-azepanyl)propylamine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-Azepanyl)propyl]acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The acrylamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acrylamides.
Scientific Research Applications
N-[3-(1-Azepanyl)propyl]acrylamide has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(1-Azepanyl)propyl]acrylamide involves its interaction with specific molecular targets. The azepane ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. The acrylamide group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and functional groups of N-[3-(1-Azepanyl)propyl]acrylamide with related acrylamide derivatives:
Physicochemical Properties
- Thermal Responsiveness: DMAPMA copolymers exhibit lower critical solution temperature (LCST) behavior due to the dimethylamino group’s hydrophobicity. The azepanyl variant may show a higher LCST due to increased hydrophilicity from the larger ring .
- Solubility and Hydrophobicity : DMAPAA-containing hydrogels demonstrate tunable hydrophobicity based on counterion exchange (e.g., Cl<sup>−</sup> vs. PF6<sup>−</sup>). The azepanyl group’s conformational flexibility could further modulate water uptake and swelling ratios .
- Biological Activity : Piperazinyl acrylamides exhibit enhanced antimalarial activity compared to linear amines, attributed to improved membrane permeability and target binding . Azepanyl derivatives may offer similar advantages but remain unexplored.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
